molecular formula C15H9ClFNO B2686864 2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole CAS No. 338415-77-3

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole

Cat. No. B2686864
CAS RN: 338415-77-3
M. Wt: 273.69
InChI Key: JRZWWRHFNSBAMY-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzoxazole ring with a 2-chloro-6-fluorophenyl ethenyl group attached. The exact structure would depend on the specific synthesis method used .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “this compound”. It’s likely that this compound would participate in reactions typical of benzoxazoles and halogenated aromatic compounds .

Scientific Research Applications

Fluorescent Probes and Sensing Applications

Fluorescent Probes Sensing pH and Metal Cations : A related compound, 2-(3,5,6-Trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole, was investigated for its application as a fluorescent probe sensing magnesium and zinc cations. This compound exhibits sensitivity to pH changes, showcasing fluorescence enhancement under basic conditions due to the high acidity of the fluorophenol moiety, suggesting its utility in developing sensitive fluorescent probes for biological and chemical sensing applications (Tanaka et al., 2001).

Antimicrobial and Antitumor Applications

Antimycobacterial and Photosynthesis-Inhibiting Evaluation : A series of 2-[(E)-2-substituted-ethenyl]-1,3-benzoxazoles demonstrated significant activity against mycobacterial strains, including M. tuberculosis, M. kansasii, and M. avium. These compounds also showed the ability to inhibit photosynthetic electron transport in spinach chloroplasts, highlighting their potential as antimycobacterial agents and their impact on photosynthesis (Imramovský et al., 2014).

Synthesis and Antitumor Evaluation of Novel Derivatives : Novel derivatives of 6-amino-2-phenylbenzothiazole, bearing different substituents, were synthesized and evaluated for their antitumor activity. These compounds showed cytostatic activities against various malignant human cell lines, including cervical, breast, colon, and laryngeal carcinoma, indicating their potential as antitumor agents (Racané et al., 2006).

Synthesis and Pharmaceutical Evaluation

Microwave-assisted Synthesis of Antitumor Drugs : The microwave-assisted synthesis of 2-alkyl/arylbenzothiazoles was explored as a "green" synthetic approach, based on the antitumor properties of fluorinated benzothiazoles. This method offers an efficient, rapid, and environmentally friendly way to synthesize benzothiazole analogs, potentially facilitating the development of novel antitumor drugs (Kamila et al., 2006).

Safety and Hazards

The safety and hazards associated with “2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole” would depend on its specific chemical structure. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

properties

IUPAC Name

2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9ClFNO/c16-11-4-3-5-12(17)10(11)8-9-15-18-13-6-1-2-7-14(13)19-15/h1-9H/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRZWWRHFNSBAMY-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C=CC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(O2)/C=C/C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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